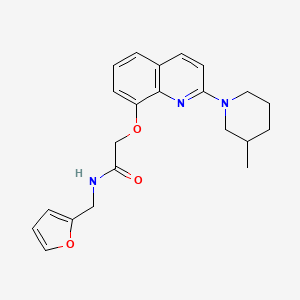

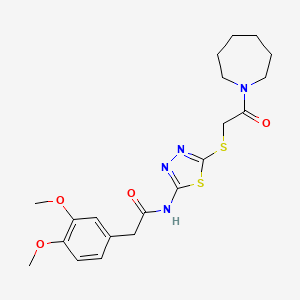

4-Phenylazepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which would include 4-Phenylazepane-1-carboxamide, has been described. These reactions, catalyzed by Pd/LA, proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another study discusses the copolymerization of thiophene with a synthesized monomer phenylazepane-2-one .Chemical Reactions Analysis

The reaction mechanism of N-carboxamides, including 4-Phenylazepane-1-carboxamide, in the presence of ε-caprolactam sodium salt has been suggested . The reactions involve the nucleophilic attack of the lactam anion on the monomer amide carbon atom, forming an anion that is stabilized through the cycle opening to give the N-anion, which plays the role of an active center .Scientific Research Applications

- Application : Researchers have explored PCN as a lead molecule for developing environmentally friendly biopesticides. Its effectiveness in controlling plant pathogens makes it a promising candidate for sustainable agriculture .

- Application : Researchers have investigated PCN as a potential inhibitor, antidiabetic agent, and DNA-binding reagent. For instance, it has been studied for its opioid analgesic properties .

- Application : Understanding the metabolic pathways associated with PCN biosynthesis can lead to improved production strategies. Optimizing pH and enhancing specific gene expression (e.g., ccoO_2 and ccoQ_2) can enhance PCN yields .

- Application : Successful scale-up of PCN production from shake-flask fermentation to 30 L bioreactors demonstrates its feasibility for large-scale applications. Achieving comparable yields in larger vessels is crucial for commercialization .

Biopesticide Development

Biological Applications

Microbial Metabolism and Aerobic Respiration

Scale-Up to Large Bioreactors

properties

IUPAC Name |

4-phenylazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)15-9-4-7-12(8-10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVONTOIJMXDPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylazepane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2620459.png)

![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2620460.png)

![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)

![Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B2620462.png)

![2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2620463.png)

![N-cyclopentyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2620466.png)

![N-(4-ethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2620469.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide](/img/structure/B2620470.png)